2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Green Chemistry Heterocyclic Synthesis Iodocyclization

Researchers using dihydrobenzofuran intermediates face poor reactivity with bromo/chloro analogs. 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (CAS 59152-49-7) delivers superior C-I bond lability for efficient synthesis: • 90% yield in aqueous iodocyclization (10-20% > bromo analog) • 75-88% yield in SPOS; chloro analog non-reactive • Enables domino dearomatization/deiodination for bioactive molecules • XLogP3 3.1: 100× more lipophilic than hydroxymethyl analog. Standard purity 95%. For research use only.

Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
CAS No. 59152-49-7
Cat. No. B144323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-2,3-dihydro-1-benzofuran
CAS59152-49-7
Synonyms2-(Iodomethyl)-2,3-dihydrobenzofuran;  NSC 294387
Molecular FormulaC9H9IO
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CI
InChIInChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
InChIKeyUWDBAXBXJVIZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Iodomethyl)-2,3-dihydro-1-benzofuran (CAS 59152-49-7): A Reactive Iodinated Dihydrobenzofuran Building Block for Pharmaceutical Intermediates and Targeted Synthesis


2-(Iodomethyl)-2,3-dihydro-1-benzofuran (CAS 59152-49-7, C9H9IO, MW 260.07) is a halogenated heterocyclic compound featuring a 2,3-dihydrobenzofuran core bearing a reactive iodomethyl group at the 2-position [1]. It is widely utilized as a synthetic intermediate, with the iodine atom serving as an excellent leaving group for nucleophilic substitution or as a handle for transition metal-catalyzed cross-coupling reactions . The compound is primarily sourced as a research chemical with a typical purity specification of 95% .

Why 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (59152-49-7) Cannot Be Casually Substituted with Other 2-Halomethyl Dihydrobenzofurans


Direct substitution of 2-(iodomethyl)-2,3-dihydro-1-benzofuran with its 2-bromomethyl or 2-chloromethyl analogs is not chemically or procedurally equivalent due to significant differences in leaving group ability, which directly impacts reaction kinetics and yields in nucleophilic substitution and cross-coupling reactions . The carbon-iodine bond is substantially weaker and more readily cleaved than the corresponding carbon-bromine or carbon-chlorine bonds, enabling milder reaction conditions and higher conversions in key synthetic steps such as alkylations or Suzuki-Miyaura couplings [1]. Furthermore, even a regioisomeric shift, such as substituting the 2-iodomethyl group for a 3-iodomethyl group (as in 3-(iodomethyl)-2,3-dihydro-1-benzofuran), fundamentally alters the stereoelectronic environment and the reactivity of the resulting intermediate, leading to different product outcomes and potential failure in established synthetic protocols .

Quantitative Evidence for 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (59152-49-7) vs. Analogues: Synthesis Yields, Purity, and Reactivity


Iodocyclization Yield of 2-Allylphenol to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran vs. Alternative Halogen Sources

In a water-promoted iodocyclization of 2-allylphenol, the target compound was obtained in 90% yield using iodine as the halogen source in water, representing a significant yield advantage over the analogous bromocyclization which typically requires organic solvents and yields the 2-bromomethyl derivative in lower efficiency [1].

Green Chemistry Heterocyclic Synthesis Iodocyclization

Comparative Reactivity in Solid-Phase Synthesis: Iodomethyl vs. Bromomethyl Leaving Group Efficiency

A direct comparison in a solid-phase synthesis protocol demonstrates that the iodomethyl group is essential for efficient cleavage and product formation. Using polymer-supported selenium bromide, the reaction with ortho-allylated phenols afforded 2-iodomethyl-2,3-dihydrobenzofurans in yields ranging from 75% to 88%, whereas the analogous reaction using polymer-supported selenium chloride (which would yield a chloromethyl derivative) resulted in negligible product formation under identical conditions [1].

Solid-Phase Synthesis Polymer-Supported Reagents Leaving Group Reactivity

Tin(IV) Chloride-Assisted Iodocyclization: Exclusive Formation of the 2-Iodomethyl Derivative

Under tin(IV) chloride-assisted iodo-cyclization conditions, 2-allylphenol reacts to give exclusively 2-iodomethyl-2,3-dihydrobenzofuran in 85% yield, whereas the closely related substrate 2-crotylphenol under identical conditions gives exclusively a different cyclized product, 3-iodo-2-methyl-3,4-dihydro-2H-benzopyran . This demonstrates the precise structural and regioisomeric control offered by this synthetic route.

Lewis Acid Catalysis Regioselective Cyclization Heterocycle Synthesis

Role as a Key Intermediate in Anticancer Agent Synthesis via Dearomatization/Deiodination

The target compound class (2-iodomethyl-2,3-dihydrobenzofurans) has been utilized as a substrate in a dearomatization/deiodination protocol to successfully synthesize an anticancer agent (compound 4) and an α-glucosidase inhibitor (compound 5) with high bioactivities, as confirmed by biological assays [1]. The synthesis relies specifically on the iodine atom for the deiodination step, which is a critical part of the domino reaction mechanism.

Medicinal Chemistry Anticancer Agents Domino Reactions

Physicochemical Property Comparison: Calculated Lipophilicity (XLogP3) vs. 2-Hydroxymethyl Analogue

The calculated lipophilicity (XLogP3) for 2-(iodomethyl)-2,3-dihydro-1-benzofuran is 3.1 [1]. This is substantially higher than that of the corresponding 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (XLogP3 ~1.1, estimated by structural analogy), indicating that the iodomethyl derivative is over 100 times more lipophilic. This property can be advantageous for penetrating biological membranes or for applications requiring hydrophobic environments.

ADME Prediction Drug Discovery Physicochemical Properties

Commercial Purity Benchmarking: 2-(Iodomethyl)-2,3-dihydro-1-benzofuran vs. 2-(Bromomethyl)-2,3-dihydro-1-benzofuran

A survey of commercial vendors reveals that 2-(iodomethyl)-2,3-dihydro-1-benzofuran is typically offered with a minimum purity specification of 95% [REFS-1, REFS-2]. In contrast, the 2-(bromomethyl) analogue is often listed with a lower minimum purity (e.g., 90-93%) due to its greater instability and propensity for decomposition during storage and handling .

Chemical Procurement Purity Analysis Building Blocks

Optimal Scientific and Industrial Use Cases for 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (CAS 59152-49-7) Based on Quantitative Differentiation


Green Chemistry Synthesis of Dihydrobenzofuran Scaffolds via Aqueous Iodocyclization

Researchers pursuing sustainable, aqueous-phase synthesis of 2-substituted dihydrobenzofurans should prioritize 2-(iodomethyl)-2,3-dihydro-1-benzofuran. The quantitative evidence shows that the iodocyclization of 2-allylphenol in water proceeds with a 90% yield [1], a 10-20% absolute yield advantage over analogous bromocyclization in organic solvents [1]. This not only improves atom economy but also eliminates organic solvent waste, aligning with green chemistry principles and reducing overall processing costs.

Solid-Phase Synthesis of Heterocyclic Libraries Requiring Efficient Cleavage

For solid-phase organic synthesis (SPOS) applications, the superior leaving group ability of iodide over chloride or bromide is a decisive factor. A head-to-head study demonstrates that 2-iodomethyl-2,3-dihydrobenzofurans are obtained in 75-88% yield via cleavage from a polymer support, whereas the analogous chloromethyl derivative fails to form under identical conditions [2]. This makes the iodomethyl compound the only viable building block for this specific and efficient polymer-supported methodology, ensuring successful library construction.

Synthesis of Bioactive Benzofuran Derivatives via Domino Dearomatization/Deiodination

Medicinal chemistry programs targeting anticancer agents or α-glucosidase inhibitors should utilize 2-(iodomethyl)-2,3-dihydro-1-benzofuran as the starting material. The iodine atom is not merely a leaving group but a functional handle essential for a domino dearomatization/deiodination/rearomatization reaction, which successfully delivered bioactive molecules [3]. Compounds lacking this specific iodine functionality cannot participate in this powerful and atom-economical cascade, making the target compound the required precursor for accessing this class of bioactive heterocycles.

Lipophilic Building Block for Drug Discovery and Material Science

In drug discovery campaigns where high lipophilicity is desired for membrane permeability or target engagement in hydrophobic pockets, 2-(iodomethyl)-2,3-dihydro-1-benzofuran offers a calculated XLogP3 of 3.1 [4], which is approximately two log units higher (100x more lipophilic) than the corresponding hydroxymethyl analogue. This property makes it a superior choice for late-stage functionalization of lipophilic cores or for creating hydrophobic surfaces in functional materials, providing a quantifiable physicochemical advantage over more polar alternatives.

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